molecular formula C30H30N4O3S B2935041 N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115549-82-0

N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2935041
CAS RN: 1115549-82-0
M. Wt: 526.66
InChI Key: PSGRIRNHCSZSHR-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H30N4O3S and its molecular weight is 526.66. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Glycation End Products Inhibition

One notable application of related quinazoline derivatives is in the inhibition of advanced glycation end products (AGEs), specifically pentosidine, which has implications in diseases such as diabetes and aging-related disorders. The synthesis and evaluation of polycyclic N-heterocyclic compounds, including quinazoline derivatives, have shown significant in vitro inhibitory activity against pentosidine formation, suggesting potential therapeutic applications in managing AGE-related diseases (Okuda, Muroyama, & Hirota, 2011).

Antimicrobial Activities

Research into quinazolinone derivatives has also highlighted their potential in antimicrobial activities. Novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and shown to exhibit potent in vitro anti-bacterial and anti-fungal activities. These findings indicate the utility of such compounds in developing new antimicrobial agents, which could be crucial in combating drug-resistant infections (Mohamed et al., 2010).

Antitumor Agents

The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, underscore the role of quinazoline derivatives in cancer research. These analogues have shown high growth-inhibitory activity and unique biochemical characteristics such as delayed, non-phase specific cell-cycle arrest. This research supports the development of new cancer therapies, especially in overcoming challenges related to solubility and cytotoxicity of antitumor agents (Bavetsias et al., 2002).

Antiparkinsonian Agents

Quinazolinone derivatives have been investigated for their potential as antiparkinsonian agents. The synthesis of new azetidinonyl/thiazolidinonyl quinazolinone derivatives has demonstrated promising results in antiparkinsonian activity screening. These findings open up new avenues for the treatment of Parkinson's disease, highlighting the versatility of quinazolinone compounds in neurological research (Kumar, Kaur, & Kumar, 2012).

properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3S/c1-20-8-2-6-12-25(20)32-27(35)19-38-30-33-26-13-7-5-11-24(26)29(37)34(30)18-21-14-16-22(17-15-21)28(36)31-23-9-3-4-10-23/h2,5-8,11-17,23H,3-4,9-10,18-19H2,1H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGRIRNHCSZSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-((4-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

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